molecular formula C7H10N2O B2722803 1h-Imidazole-5-carboxaldehyde, 4-propyl- CAS No. 97749-72-9

1h-Imidazole-5-carboxaldehyde, 4-propyl-

Cat. No. B2722803
Key on ui cas rn: 97749-72-9
M. Wt: 138.17
InChI Key: AYSGWEZTYITIHQ-UHFFFAOYSA-N
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Patent
US04808581

Procedure details

A mixture of 5-propyl-1H-imidazole-4-methanol (4.0 g) and manganese (IV) oxide (10.0 g) in 1,4-dioxan (150 ml) was heated at reflux under nitrogen for 1 h. The hot suspension was filtered (Hyflo), washed with hot 1,4-dioxan (100 ml) and evaporated to give the title compound (2.9 g) as a solid, m.p. 120°-124°.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[NH:8][CH:7]=[N:6][C:5]=1[CH2:9][OH:10])[CH2:2][CH3:3]>O1CCOCC1.[O-2].[Mn+4].[O-2]>[CH2:1]([C:4]1[NH:8][CH:7]=[N:6][C:5]=1[CH:9]=[O:10])[CH2:2][CH3:3] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CC)C1=C(N=CN1)CO
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered (Hyflo)
WASH
Type
WASH
Details
washed with hot 1,4-dioxan (100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(N=CN1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: CALCULATEDPERCENTYIELD 73.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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